(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide
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Overview
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a bromobenzamide moiety, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide typically involves multiple stepsThe final step involves the coupling of this intermediate with 4-bromobenzamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with another functional group .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
Biologically, this compound has shown potential in inhibiting certain enzymes and proteins, making it a candidate for drug development. Its ability to interact with biological targets can be exploited for therapeutic purposes .
Medicine
In medicine, this compound is being studied for its anticancer properties. It has demonstrated cytotoxic activity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still being explored .
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death or reduced cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: This compound shares the benzo[d]thiazole core but lacks the allyl and sulfamoyl groups, making it less versatile in terms of chemical modifications.
1,2,3-triazole derivatives: These compounds also feature a benzo[d]thiazole core and have shown similar biological activities, such as cytotoxicity and antibacterial properties.
Uniqueness
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2,(H2,19,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZOGOJXRAWZQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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